5-(3-Bromophenyl)pyrrolidine-2,4-dione
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Overview
Description
Enantiomeric Resolution and Simulation Studies
The study on the enantiomeric resolution of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, which shares structural similarities with 5-(3-Bromophenyl)pyrrolidine-2,4-dione, utilized a Chiralpak IA column and acetonitrile as the mobile phase. The research achieved separation of stereoisomers and identified hydrogen bonding and π–π interactions as key forces in chiral resolution, which could be relevant for the enantiomeric resolution of related compounds .
Solubility and Solvent Effects
Solubility studies of 1-(2-Bromo-phenyl)-pyrrole-2,5-dione in various solvents provide insights into the solubility behavior of bromophenyl derivatives. The solubility increased with temperature and varied across solvents, which is crucial for understanding the physical properties and potential applications of this compound .
Synthesis and Crystal Structure
The synthesis of 4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione offers a methodological perspective for the synthesis of bromophenyl compounds. The crystal structure analysis, including non-classical hydrogen bonds and π-π interactions, provides a foundation for molecular structure analysis of similar compounds .
Chemical Reactions Analysis
The compound (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione was synthesized from a reaction involving benzylamine, which demonstrates the reactivity of bromophenyl pyrrolidine diones under mild conditions and could inform the chemical reactions analysis of this compound .
Synthesis and Structural Determination
The synthesis of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one provides a synthetic route that could be adapted for the synthesis of this compound. Structural confirmation techniques such as NMR and mass spectrometry are essential for the synthesis analysis .
Spectral and Combinatorial Analysis
The synthesis and structural exploration of racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, along with spectral and combinatorial analysis, offer a comparative approach to experimental and theoretical studies. This could be applied to the physical and chemical properties analysis of this compound .
One-step Synthesis of Pyrroles
The one-step synthesis of 3,5-disubstituted-2-pyridylpyrroles from the condensation of 1,3-diones and 2-(aminomethyl)pyridine provides a synthetic method that could potentially be applied to the synthesis of this compound, highlighting the versatility of pyrrole derivatives .
Scientific Research Applications
Pyrrolidine in Drug Discovery
Versatile Scaffold for Novel Biologically Active Compounds : The pyrrolidine ring, a nitrogen heterocycle, is extensively utilized in medicinal chemistry for developing treatments for various human diseases. Its saturated scaffold offers advantages like efficient exploration of pharmacophore space, contribution to stereochemistry, and increased three-dimensional coverage due to non-planarity, a feature known as "pseudorotation." This review highlights bioactive molecules with target selectivity characterized by the pyrrolidine ring, including derivatives such as pyrrolizines and pyrrolidine-2,5-diones. The discussion includes synthetic strategies, structure-activity relationships (SAR), and the impact of stereogenicity on the biological profiles of drug candidates (Li Petri et al., 2021).
Organic Electronics
Diketopyrrolopyrroles (DPPs) - Synthesis, Reactivity, and Optical Properties : Diketopyrrolopyrroles, closely related to pyrrolidine-2,4-diones, are highlighted for their widespread applications as dyes in high-quality pigments, field-effect transistors, solar cells, and fluorescence imaging. The review outlines the synthesis, reactivity, and the relationship between structure and optical properties of DPPs. It notes the significant changes in optical properties with chromophore extension, including strong bathochromic shifts and increased two-photon absorption cross-sections, underscoring the continued interest in DPPs for various applications (Grzybowski & Gryko, 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Pyrrolidine derivatives are known to interact with a wide range of biological targets, including enzymes and receptors
Mode of Action
Pyrrolidine derivatives are known to interact with their targets through various mechanisms, such as enzyme inhibition or receptor modulation . The specific interactions of 5-(3-Bromophenyl)pyrrolidine-2,4-dione with its targets would need to be determined through further experimental studies.
Biochemical Pathways
Pyrrolidine derivatives are known to influence a variety of biochemical pathways, depending on their specific targets
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidine-2,5-dione is a versatile scaffold, which suggests that 5-(3-Bromophenyl)pyrrolidine-2,4-dione could interact with a variety of enzymes, proteins, and other biomolecules .
Cellular Effects
Compounds with a pyrrolidine-2,5-dione moiety, like this compound, have been found to exhibit a broad range of bioactivities such as antibiotic, antitumor, antifungal, and antiviral effects .
Molecular Mechanism
It is known that pyrrolidine-2,5-dione derivatives can be involved in nucleophilic acyl substitution reactions , suggesting that this compound might interact with biomolecules through similar mechanisms.
Metabolic Pathways
Given the versatility of the pyrrolidine-2,5-dione scaffold, it is possible that this compound could be involved in a variety of metabolic pathways .
properties
IUPAC Name |
5-(3-bromophenyl)pyrrolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-7-3-1-2-6(4-7)10-8(13)5-9(14)12-10/h1-4,10H,5H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJOGWZWEWIUDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(NC1=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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